REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[Cs+].[Cs+].CB(O)O.ClCCl.[CH:14]([O:17][C:18]([N:20]1[CH2:26][CH2:25][CH2:24][C:23](=[O:27])[C:22]2[CH:28]=[CH:29][C:30](Br)=[C:31]([CH3:32])[C:21]1=2)=[O:19])([CH3:16])[CH3:15]>O1CCOCC1>[CH:14]([O:17][C:18]([N:20]1[CH2:26][CH2:25][CH2:24][C:23](=[O:27])[C:22]2[CH:28]=[CH:29][C:30]([CH3:1])=[C:31]([CH3:32])[C:21]1=2)=[O:19])([CH3:16])[CH3:15] |f:0.1.2|
|
Name
|
cesium carbonate
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
CB(O)O
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
8-bromo-9-methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester
|
Quantity
|
341 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)N1C2=C(C(CCC1)=O)C=CC(=C2C)Br
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture under nitrogen at 110° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Cool down the mixture to room temperature
|
Type
|
FILTRATION
|
Details
|
filter over Celite®
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent
|
Type
|
CUSTOM
|
Details
|
purify the crude by chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)N1C2=C(C(CCC1)=O)C=CC(=C2C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 239 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |